molecular formula C13H15N5O3 B5733388 8-[(furan-2-ylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[(furan-2-ylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B5733388
M. Wt: 289.29 g/mol
InChI Key: NSUKHHHURKZKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(furan-2-ylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features a furan ring attached to a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(furan-2-ylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of a furan derivative with a purine derivative under specific conditions. One common method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields . For instance, the reaction between furfurylamine and a purine derivative in the presence of coupling reagents such as DMT/NMM/TsO− or EDC under microwave irradiation can yield the desired compound efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the scalability and efficiency of the production process. The choice of solvents, temperature, and pressure conditions are critical factors that need to be optimized for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

8-[(furan-2-ylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced dihydrofuran derivatives, and various substituted purine derivatives

Scientific Research Applications

8-[(furan-2-ylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(furan-2-ylmethyl)amino]-1,3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(furan-2-ylmethyl)-6-(4-(hydroxymethyl)phenyl)-8-(phenylthio)imidazo[1,2-a]pyrazin-3(7H)-one
  • 2-(furan-2-ylmethyl)-6-(4-amino-3-fluorophenyl)-8-(phenylthio)imidazo[1,2-a]pyrazin-3(7H)-one

Uniqueness

8-[(furan-2-ylmethyl)amino]-1,3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural features, such as the presence of both a furan ring and a purine core. This combination of structural elements can impart unique chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

8-(furan-2-ylmethylamino)-1,3,7-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-16-9-10(17(2)13(20)18(3)11(9)19)15-12(16)14-7-8-5-4-6-21-8/h4-6H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUKHHHURKZKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1NCC3=CC=CO3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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